4-Cyclopropoxy-2-ethyl-5-methylpyridine

Catalog No.
S15422268
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropoxy-2-ethyl-5-methylpyridine

Product Name

4-Cyclopropoxy-2-ethyl-5-methylpyridine

IUPAC Name

4-cyclopropyloxy-2-ethyl-5-methylpyridine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-3-9-6-11(8(2)7-12-9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3

InChI Key

LZTDDHZUBYSYNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)C)OC2CC2

4-Cyclopropoxy-2-ethyl-5-methylpyridine is an organic compound with the molecular formula C11_{11}H15_{15}NO and a molecular weight of 177.24 g/mol. It features a pyridine ring substituted with a cyclopropoxy group at the fourth position, an ethyl group at the second position, and a methyl group at the fifth position. This specific substitution pattern contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially yielding pyridine N-oxides.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, which can lead to various reduced derivatives.
  • Substitution: This reaction allows for the replacement of one atom or group with another, often utilizing nucleophiles to form new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions and reagents employed during the reactions.

The biological activity of 4-Cyclopropoxy-2-ethyl-5-methylpyridine is an area of active research. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects. Its structural similarity to biologically active compounds makes it a candidate for further investigation in pharmacology and medicinal chemistry. The exact mechanisms by which it exerts its biological effects are still being elucidated.

The synthesis of 4-Cyclopropoxy-2-ethyl-5-methylpyridine can be achieved through several methods:

  • Catalytic Reaction: One common method involves reacting acetylene with ammonia over a catalyst containing aluminum, iron, and cadmium oxides.
  • Gas-phase Synthesis: This industrial method utilizes carbonyl compounds and ammonia, which is economically viable and yields high amounts of the desired compound.

These methods highlight the versatility in synthesizing pyridine derivatives, allowing for modifications that can enhance desired properties for specific applications.

4-Cyclopropoxy-2-ethyl-5-methylpyridine has diverse applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biology: Serves as a precursor for biologically active compounds.
  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
  • Industry: Employed in producing polymers, solvents, and other industrial chemicals.

Research into interaction studies involving 4-Cyclopropoxy-2-ethyl-5-methylpyridine focuses on its binding affinity to various biological targets. These studies aim to understand how this compound interacts at a molecular level with enzymes or receptors, influencing biochemical pathways. Such interactions could reveal its potential as a drug candidate or as a tool for studying biological processes.

Several compounds share structural similarities with 4-Cyclopropoxy-2-ethyl-5-methylpyridine. A few notable examples include:

  • 2-Bromo-4-cyclopropoxy-5-methylpyridine: Contains a bromine substituent instead of an ethyl group.
  • 2-Bromo-4-cyclopropoxy-5-ethylpyridine: Similar structure but features an ethyl group instead of methyl.
  • 5-Ethyl-2-methylpyridine: A simpler structure lacking the cyclopropoxy group.

Uniqueness

The uniqueness of 4-Cyclopropoxy-2-ethyl-5-methylpyridine lies in its specific substitution pattern on the pyridine ring. This configuration imparts distinct chemical and physical properties that differentiate it from other similar compounds, enhancing its value in research and industrial applications .

Compound NameStructural FeaturesUnique Properties
4-Cyclopropoxy-2-ethyl-5-methylpyridineCyclopropoxy at position 4Distinct steric and electronic properties
2-Bromo-4-cyclopropoxy-5-methylpyridineBromine at position 2Altered reactivity due to bromine
5-Ethyl-2-methylpyridineNo cyclopropoxy groupSimpler structure with different reactivity

This comparison illustrates how variations in substituents can significantly impact the reactivity and potential applications of pyridine derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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